

GRB14 Expression Patterns: A Technical Guide for Researchers

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An In-depth Analysis of Growth Factor Receptor-Bound Protein 14 Distribution Across Human Tissues

Introduction

Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein belonging to the Grb7/10/14 family.[1] These proteins are characterized by a conserved structure including a C-terminal SH2 domain and a central region containing a BPS (between Pleckstrin homology and SH2) domain, which together mediate interactions with various receptor tyrosine kinases (RTKs).[1] GRB14 is particularly recognized for its role as a negative regulator of the insulin receptor, but it also interacts with other receptors, including the fibroblast growth factor receptor (FGFR) and the RET proto-oncogene.[2][3] Its involvement in key signaling pathways makes GRB14 a protein of significant interest in metabolic research, oncology, and drug development. This technical guide provides a comprehensive overview of GRB14 expression patterns in different human tissues, details the experimental methodologies for its detection, and illustrates its key signaling interactions.

GRB14 Expression in Human Tissues

GRB14 exhibits a wide but not uniform expression pattern across various human tissues. Both at the mRNA and protein level, its presence is prominent in metabolically active tissues, underscoring its role in regulating metabolic processes.

Quantitative mRNA Expression Data

The following table summarizes the normalized mRNA expression of GRB14 in various human tissues, with data derived from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project. The values are presented in normalized Transcripts Per Million (nTPM).

Tissue	HPA RNA-seq (nTPM)	GTEx RNA-seq (nTPM)	Consensus (nTPM)
Adipose Tissue	3.9	6.7	5.3
Adrenal Gland	1.8	3.0	2.4
Brain	0.5	1.2	0.9
Colon	1.5	1.9	1.7
Esophagus	1.2	1.8	1.5
Fallopian Tube	2.5	3.5	3.0
Heart Muscle	4.8	6.0	5.4
Kidney	3.2	4.5	3.9
Liver	14.2	20.1	17.2
Lung	1.9	2.8	2.4
Ovary	3.0	4.2	3.6
Pancreas	2.8	4.0	3.4
Placenta	0.8	1.5	1.2
Prostate	2.1	3.2	2.7
Skeletal Muscle	4.5	5.8	5.2
Skin	1.7	2.5	2.1
Small Intestine	2.0	2.9	2.5
Spleen	1.3	2.1	1.7
Stomach	1.6	2.2	1.9
Testis	3.5	5.1	4.3
Thyroid Gland	2.2	3.1	2.7
Uterus	2.3	3.3	2.8

Data Source: The Human Protein Atlas. The consensus nTPM values are a combination of HPA and GTEx data.

High levels of GRB14 transcripts are notably observed in the liver, heart, and skeletal muscle.
[\[1\]](#) Moderate expression is detected in adipose tissue, kidney, pancreas, testis, and ovary.[\[1\]](#)[\[4\]](#)
 Lower levels of GRB14 mRNA are found in the brain and placenta.[\[1\]](#)

Protein Expression Summary

Immunohistochemical studies have provided insights into the cellular localization and relative abundance of the GRB14 protein in various tissues. The Human Protein Atlas provides a summary of these findings.

Tissue	Protein Expression Level	Cellular Localization
Liver	High	Cytoplasmic
Heart Muscle	Medium	Cytoplasmic
Skeletal Muscle	Medium	Cytoplasmic
Kidney	Medium	Cytoplasmic/Membranous in tubules
Pancreas	Medium	Cytoplasmic in exocrine glands
Adipose Tissue	Low	Cytoplasmic
Brain	Low	Cytoplasmic in neurons and glial cells
Placenta	Low	Cytoplasmic in trophoblastic cells

Data Source: The Human Protein Atlas. Protein expression levels are categorized as High, Medium, or Low based on staining intensity.

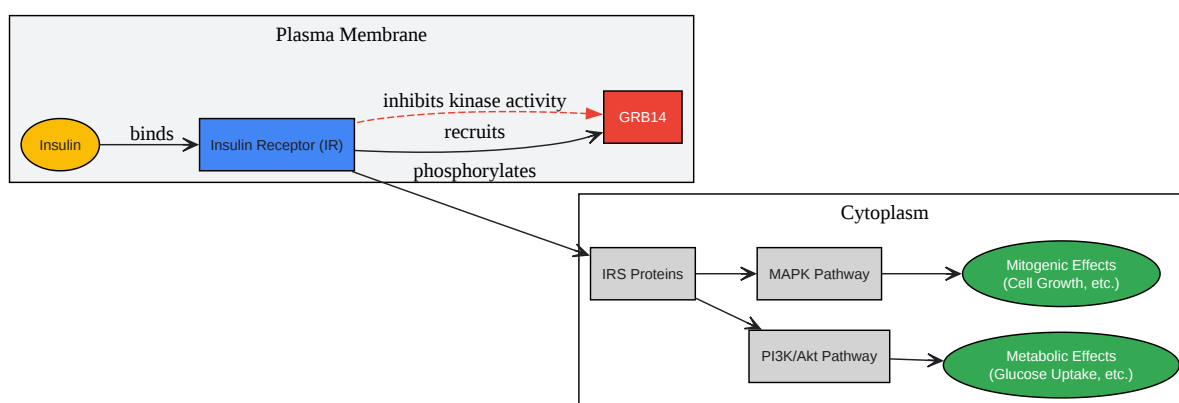
The protein expression data generally aligns with the mRNA expression patterns, with the highest protein levels observed in the liver. The subcellular localization is primarily cytoplasmic, with some membranous staining observed in specific cell types.[\[5\]](#)

Signaling Pathways Involving GRB14

GRB14 functions as a critical modulator of several signaling pathways, primarily by interacting with the kinase domains of receptor tyrosine kinases.

Insulin Receptor Signaling

GRB14 is a well-established negative regulator of the insulin receptor (IR).[6] Upon insulin binding, the IR undergoes autophosphorylation, creating docking sites for downstream signaling molecules. GRB14, through its BPS and SH2 domains, binds to the activated IR and inhibits its kinase activity, thereby dampening the insulin signal.[1]



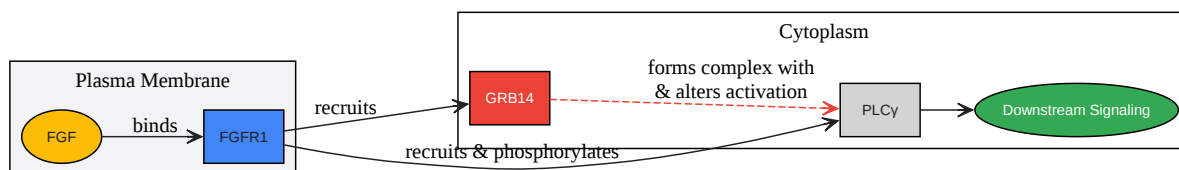
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Caption: GRB14 negatively regulates insulin receptor signaling.

Fibroblast Growth Factor Receptor (FGFR) Signaling

GRB14 also interacts with the Fibroblast Growth Factor Receptor (FGFR).[7] It is recruited to the activated FGFR1 and forms a trimeric complex with Phospholipase C gamma (PLCγ).[2]

This interaction alters the phosphorylation and activation of PLC γ , thereby modulating downstream signaling events.[2]

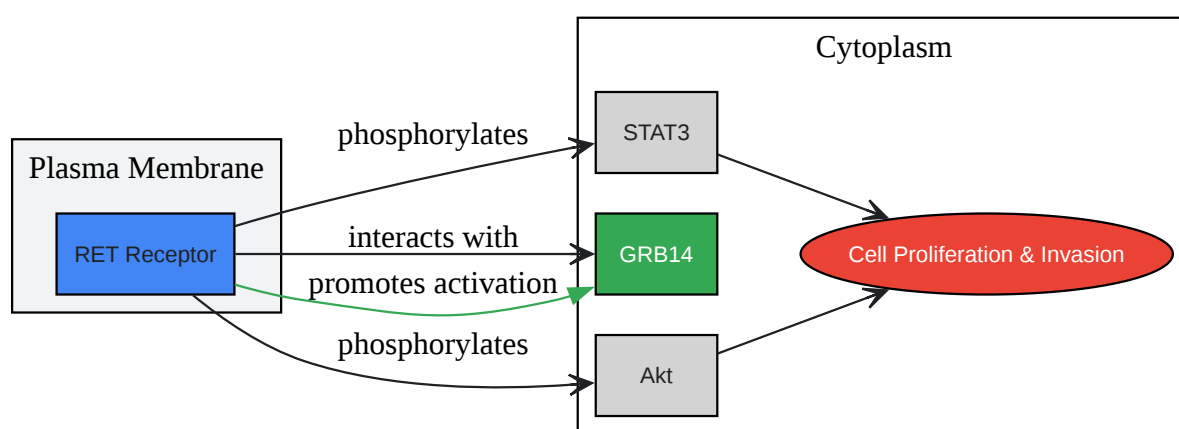


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Caption: GRB14 modulates FGFR1 signaling through PLC γ .

RET Signaling

In the context of thyroid cancer, GRB14 has been shown to facilitate RET (rearranged during transfection) proto-oncogene signaling.[8] Forced expression of GRB14 in thyroid cancer cells promotes RET activation and subsequent phosphorylation of downstream targets like STAT3 and Akt.[8]



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Caption: GRB14 positively regulates RET signaling in thyroid cancer.

Experimental Protocols

Accurate assessment of GRB14 expression requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for common techniques used to study GRB14.

Immunohistochemistry (IHC) for GRB14 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting GRB14 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (3 min), 80% (3 min), and 70% (3 min).
- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a heat-induced epitope retrieval (HIER) solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0).
- Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5-10 minutes, followed by low power for 10-15 minutes).
- Allow slides to cool to room temperature in the buffer.

3. Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with phosphate-buffered saline (PBS).

4. Blocking:

- Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the primary anti-GRB14 antibody to its optimal concentration in blocking buffer.
- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

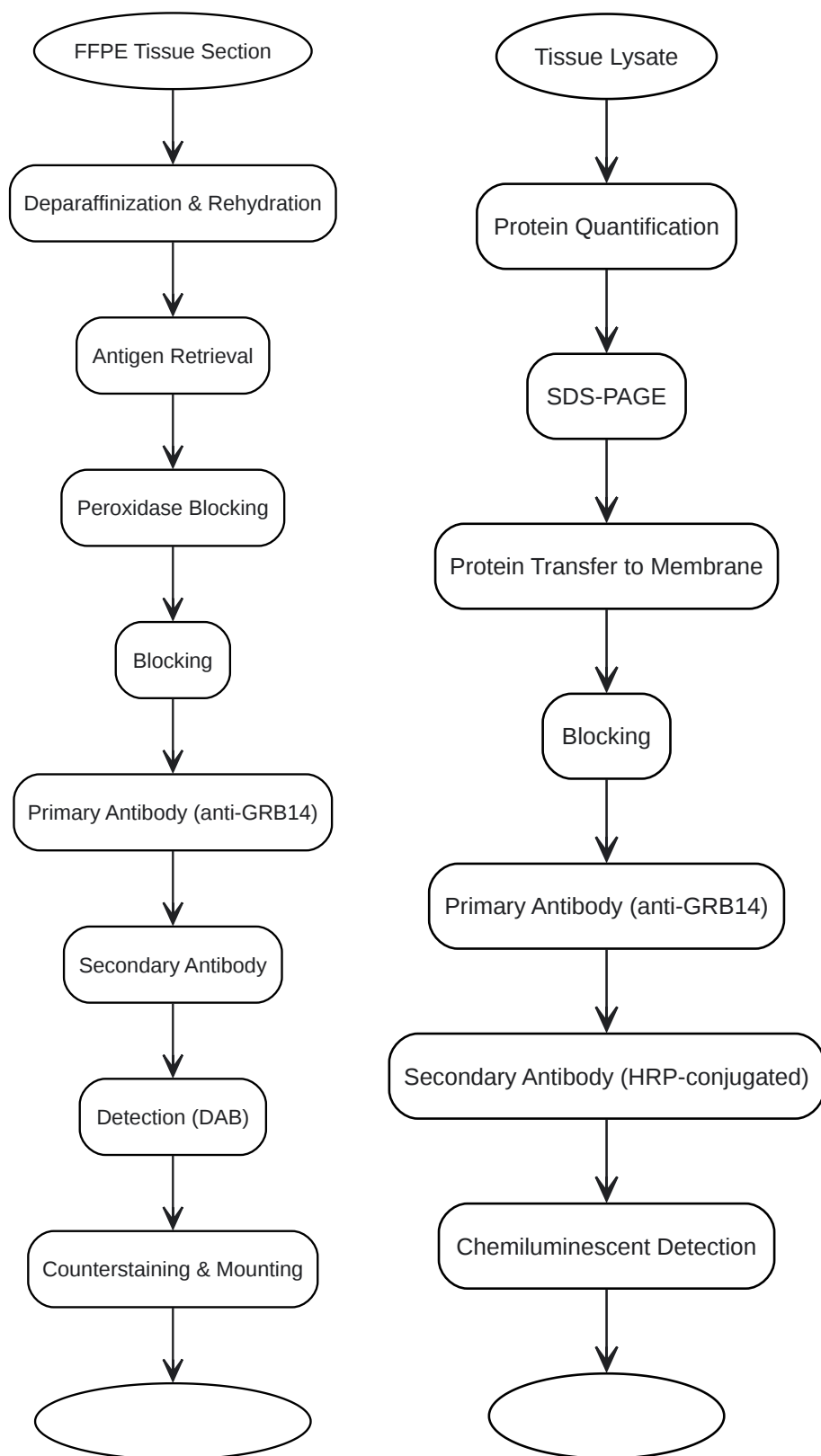
- Rinse slides with PBS (3x 5 min).
- Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

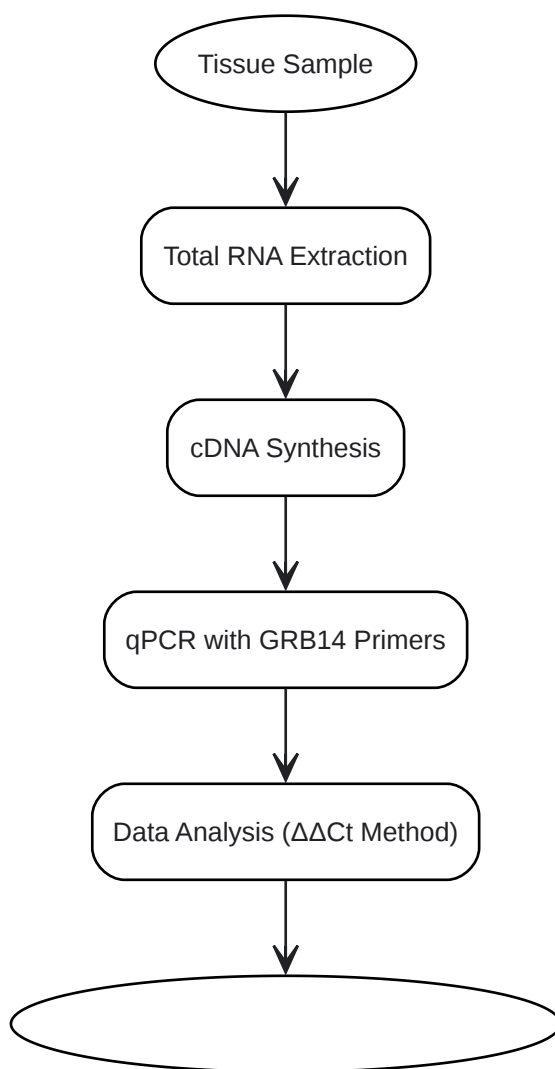
7. Detection:

- For biotinylated secondary antibodies, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
- Rinse with PBS.
- Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
- Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin.
- Differentiate in acid alcohol and blue in running tap water.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.





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